molecular formula C7H3BrClFN2 B3218661 7-bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine CAS No. 1190311-17-1

7-bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B3218661
CAS No.: 1190311-17-1
M. Wt: 249.47 g/mol
InChI Key: RKGNNQRQTYJBTJ-UHFFFAOYSA-N
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Description

7-bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core substituted with bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination, chlorination, and fluorination of a pyrrolo[2,3-c]pyridine core. Specific reaction conditions, such as the use of N-bromosuccinimide (NBS) for bromination, thionyl chloride for chlorination, and a fluorinating agent like diethylaminosulfur trifluoride (DAST), are employed to achieve the desired substitutions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

7-bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrrolo[2,3-c]pyridine derivatives .

Scientific Research Applications

Chemistry

In chemistry, 7-bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown potential in medicinal chemistry, particularly in the development of kinase inhibitors. It has been studied for its inhibitory activity against various kinases, which are enzymes involved in cell signaling pathways. This makes it a candidate for the development of anti-cancer drugs .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and polymers. Its ability to undergo various chemical modifications makes it versatile for different applications .

Mechanism of Action

The mechanism of action of 7-bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, thereby disrupting cell signaling pathways that are crucial for cancer cell proliferation and survival . This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1H-pyrrolo[2,3-b]pyridine
  • 1H-pyrrolo[2,3-b]pyridine derivatives

Uniqueness

Compared to similar compounds, 7-bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern. The presence of bromine, chlorine, and fluorine atoms provides distinct electronic and steric properties, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted drug design and the development of new therapeutic agents .

Properties

IUPAC Name

7-bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFN2/c8-7-6-5(3(9)1-11-6)4(10)2-12-7/h1-2,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGNNQRQTYJBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=NC=C2F)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901225111
Record name 7-Bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190311-17-1
Record name 7-Bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190311-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-3-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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